Boc-N-Me-Cys(Mob)-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

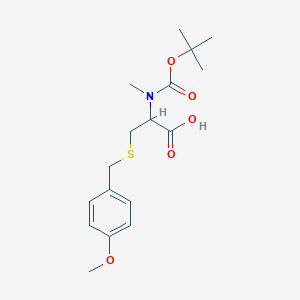

Boc-N-Me-Cys(Mob)-OH: is a chemical compound used primarily in peptide synthesis. It is a derivative of cysteine, an amino acid, and is often employed as a building block in the synthesis of peptides and proteins. The compound contains a tert-butoxycarbonyl (Boc) protecting group, a methyl group (N-Me), and a methoxybenzyl (Mob) protecting group on the cysteine residue.

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of Boc-N-Me-Cys(Mob)-OH typically begins with cysteine.

Protection of Amino Group: The amino group of cysteine is protected using the tert-butoxycarbonyl (Boc) group. This is achieved by reacting cysteine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.

Methylation of Amino Group: The protected cysteine is then subjected to methylation using a methylating agent like methyl iodide in the presence of a base.

Protection of Thiol Group: The thiol group of cysteine is protected using the methoxybenzyl (Mob) group. This is done by reacting the methylated cysteine with methoxybenzyl chloride in the presence of a base.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC).

Análisis De Reacciones Químicas

Types of Reactions:

Deprotection Reactions: Boc-N-Me-Cys(Mob)-OH undergoes deprotection reactions to remove the Boc and Mob protecting groups. These reactions are typically carried out under acidic conditions for Boc removal and reductive conditions for Mob removal.

Peptide Bond Formation: The compound is used in peptide synthesis to form peptide bonds with other amino acids. This involves coupling reactions using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection, while Mob deprotection is achieved using reagents like trifluoroacetic acid and triethylsilane.

Coupling: DIC and HOBt are used for peptide bond formation under mild conditions.

Major Products:

Deprotected Cysteine Derivatives: The major products of deprotection reactions are cysteine derivatives without the Boc and Mob groups.

Peptides: The major products of coupling reactions are peptides containing this compound as a residue.

Aplicaciones Científicas De Investigación

Chemistry: Boc-N-Me-Cys(Mob)-OH is used in the synthesis of complex peptides and proteins. It serves as a building block in the construction of peptide libraries for drug discovery and development.

Biology: In biological research, the compound is used to study protein-protein interactions and enzyme mechanisms. It is also employed in the synthesis of peptide-based inhibitors and probes.

Medicine: this compound is used in the development of peptide-based therapeutics

Industry: In the pharmaceutical industry, the compound is used in the large-scale synthesis of peptide drugs. It is also used in the production of peptide-based diagnostic agents.

Mecanismo De Acción

Mechanism: The mechanism of action of Boc-N-Me-Cys(Mob)-OH involves its incorporation into peptides and proteins. The compound acts as a protected cysteine residue, allowing for selective deprotection and subsequent formation of disulfide bonds or other modifications.

Molecular Targets and Pathways: The molecular targets of peptides containing this compound include enzymes, receptors, and other proteins. The pathways involved depend on the specific peptide and its biological activity.

Comparación Con Compuestos Similares

Boc-Cys(Trt)-OH: This compound contains a trityl (Trt) protecting group instead of the Mob group.

Fmoc-Cys(Mob)-OH: This compound contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of the Boc group.

Boc-N-Me-Cys(Trt)-OH: This compound contains both the Boc and Trt protecting groups.

Uniqueness: Boc-N-Me-Cys(Mob)-OH is unique due to its combination of Boc and Mob protecting groups, which provide selective protection and deprotection strategies. This allows for greater flexibility in peptide synthesis and modification.

Actividad Biológica

Boc-N-Me-Cys(Mob)-OH, a protected derivative of N-methyl cysteine, is significant in peptide synthesis and biological research. This compound serves as a building block in the development of peptide-based therapeutics and probes, facilitating the study of protein interactions and enzymatic mechanisms. Its unique structure, featuring both Boc (tert-butoxycarbonyl) and Mob (methoxybenzyl) protecting groups, allows for selective deprotection and modification, making it a versatile tool in biochemical applications.

This compound is synthesized through a multi-step process involving the protection of the amino and thiol groups of cysteine. The synthesis typically follows these steps:

- Protection of Amino Group : The amino group of cysteine is protected using the Boc group via reaction with di-tert-butyl dicarbonate in the presence of a base like triethylamine.

- Methylation : The protected cysteine undergoes methylation using methyl iodide to yield N-methyl cysteine.

- Protection of Thiol Group : The thiol group is then protected using the Mob group through reaction with methoxybenzyl chloride.

The resulting compound can be deprotected under acidic conditions to yield active cysteine derivatives, which are crucial for subsequent peptide bond formation.

The biological activity of this compound primarily involves its incorporation into peptides, where it functions as a protected cysteine residue. This allows for selective deprotection and the formation of disulfide bonds or other modifications essential for protein structure and function. The molecular targets for peptides containing this compound include various enzymes and receptors, impacting multiple biological pathways.

Applications in Research

This compound has been employed in various studies focusing on:

- Peptide Synthesis : It is used extensively in solid-phase peptide synthesis (SPPS) to create peptides that mimic natural proteins or serve as inhibitors for specific biological targets.

- Protein-Protein Interactions : Researchers utilize this compound to investigate interactions between proteins, which is critical for understanding cellular processes.

- Enzyme Mechanisms : The compound aids in elucidating the mechanisms by which enzymes function, particularly those involving thiol groups.

Comparative Analysis

The following table compares this compound with similar cysteine derivatives:

| Compound | Protecting Groups | Applications |

|---|---|---|

| This compound | Boc, Mob | Peptide synthesis, enzyme studies |

| Boc-Cys(Trt)-OH | Boc, Trityl | Peptide synthesis |

| Fmoc-Cys(Mob)-OH | Fmoc, Mob | Solid-phase synthesis |

| Boc-N-Me-Cys(Trt)-OH | Boc, Trityl | Peptide synthesis |

Case Studies

-

Peptide Synthesis Using this compound :

A study demonstrated the successful incorporation of this compound into peptides designed to interact with glutaredoxin and thioredoxin reductase. The incorporation facilitated the formation of intramolecular disulfide bonds, enhancing the stability and functionality of the synthesized peptides . -

Investigation of Protein Interactions :

Another research highlighted how peptides containing this compound were utilized to probe protein-protein interactions within cellular environments. The findings indicated that these peptides could effectively mimic natural substrates, providing insights into enzymatic mechanisms .

Propiedades

IUPAC Name |

3-[(4-methoxyphenyl)methylsulfanyl]-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO5S/c1-17(2,3)23-16(21)18(4)14(15(19)20)11-24-10-12-6-8-13(22-5)9-7-12/h6-9,14H,10-11H2,1-5H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXYOXUYJDMPEEX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(CSCC1=CC=C(C=C1)OC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.